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3-Allylbenzaldehyde

Cat. No.: B3049592
CAS No.: 21156-91-2
M. Wt: 146.19 g/mol
InChI Key: KUEDNSFBFPTFIA-UHFFFAOYSA-N
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Description

Strategic Position of Allylbenzaldehydes in Synthetic Design

Allyl-substituted benzaldehydes, such as 3-allylbenzaldehyde, hold a strategic position in synthetic design due to the orthogonal reactivity of their functional groups. The aldehyde group readily participates in a wide array of transformations, including nucleophilic additions, condensations, and oxidations, providing a gateway to a multitude of other functional groups. Simultaneously, the allyl group offers a rich platform for diverse chemical manipulations. Its double bond can undergo various addition reactions, and the allylic position is activated for substitution and rearrangement reactions. This dual reactivity allows for sequential and selective transformations, enabling chemists to build molecular complexity in a controlled and efficient manner.

Importance of Bifunctional Systems in Advanced Organic Chemistry

Bifunctional molecules, like this compound, are of paramount importance in advanced organic chemistry. They serve as versatile synthons that can participate in tandem or cascade reactions, where multiple bond-forming events occur in a single operation. This approach significantly enhances synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste. The presence of two distinct reactive sites within the same molecule allows for the construction of intricate cyclic and polycyclic systems through intramolecular reactions, which are often challenging to achieve via intermolecular strategies. The strategic placement of the allyl and formyl groups on the benzene (B151609) ring in this compound provides a unique template for the synthesis of novel heterocyclic frameworks and other complex target molecules.

Synthesis and Spectroscopic Characterization

The most common and efficient method for the synthesis of this compound is through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of 3-(allyloxy)benzaldehyde, known as the Claisen rearrangement. wikipedia.org This thermal or Lewis acid-catalyzed reaction proceeds with high yield and selectivity, making it a favored route in synthetic chemistry.

The general procedure involves the O-allylation of 3-hydroxybenzaldehyde (B18108) with an allyl halide, such as allyl bromide, in the presence of a base to form the precursor, 3-(allyloxy)benzaldehyde. Subsequent heating of this ether initiates the intramolecular rearrangement, where the allyl group migrates from the oxygen atom to the ortho-position on the aromatic ring, yielding 2-allyl-3-hydroxybenzaldehyde. However, due to steric hindrance, the allyl group can also migrate to the para-position. To obtain the desired this compound, a starting material with a substituent at the para-position is often used to direct the rearrangement. Following the rearrangement, the formyl group can be introduced or deprotected if necessary.

Table 1: Spectroscopic Data of this compound

Spectroscopic Data Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~9.98 (s, 1H, CHO), 7.75-7.40 (m, 4H, Ar-H), 6.05-5.95 (m, 1H, -CH=CH₂), 5.15-5.05 (m, 2H, -CH=CH₂), 3.45 (d, J = 6.7 Hz, 2H, Ar-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~192.5 (CHO), 140.0 (Ar-C), 137.5 (Ar-C), 136.8 (-CH=CH₂), 135.0 (Ar-CH), 132.0 (Ar-CH), 129.5 (Ar-CH), 128.0 (Ar-CH), 116.5 (-CH=CH₂), 39.5 (Ar-CH₂)
IR (KBr, cm⁻¹) ~3075 (C-H, aromatic), 2820, 2730 (C-H, aldehyde), 1700 (C=O, aldehyde), 1640 (C=C, alkene), 1600, 1470 (C=C, aromatic)
Mass Spectrum (EI, m/z) ~146 [M]⁺, 145 [M-H]⁺, 117 [M-CHO]⁺, 91 [C₇H₇]⁺

Note: The spectroscopic data presented are approximate values based on typical ranges for similar compounds and may vary slightly depending on the specific experimental conditions. rsc.orgumn.edu

Key Reactions of this compound

The dual functionality of this compound allows it to participate in a variety of important organic reactions, making it a versatile intermediate in synthesis.

Wittig Reaction

The aldehyde group of this compound readily undergoes the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds. rsc.orgresearchgate.net Reaction with a phosphorus ylide, such as methyltriphenylphosphonium (B96628) bromide in the presence of a strong base, converts the formyl group into a vinyl group. This reaction is highly reliable and provides excellent control over the location of the newly formed double bond.

Table 2: Representative Wittig Reaction of this compound

Reactant Reagents and Conditions Product Yield (%)
This compoundMethyltriphenylphosphonium bromide, n-Butyllithium, THF, 0 °C to rt3-Allyl-1-vinylbenzene~85-95

Grignard Reaction

This compound is an excellent substrate for Grignard reactions, allowing for the introduction of a wide range of alkyl and aryl groups. doubtnut.commiracosta.edu The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, followed by an acidic workup, to yield a secondary alcohol. This reaction is fundamental for constructing more complex carbon skeletons.

Table 3: Representative Grignard Reaction of this compound

Reactant Reagents and Conditions Product Yield (%)
This compoundEthylmagnesium bromide, Diethyl ether, 0 °C; then H₃O⁺1-(3-Allylphenyl)propan-1-ol~80-90

Application in the Synthesis of Heterocyclic Compounds

A particularly valuable application of this compound is in the synthesis of heterocyclic compounds, most notably dihydrobenzofuran derivatives. The proximate positioning of the allyl and a hydroxyl group (which can be introduced from the aldehyde) on the aromatic ring allows for intramolecular cyclization reactions.

For instance, the aldehyde group of this compound can be reduced to a primary alcohol, which can then undergo an intramolecular cyclization with the adjacent allyl group under acidic or radical conditions to form a five-membered dihydrobenzofuran ring. rsc.orgarkat-usa.orgnih.gov This strategy provides a direct and efficient route to this important heterocyclic core, which is a common motif in many natural products and biologically active molecules.

Table 4: Synthesis of a Dihydrobenzofuran Derivative from this compound

Starting Material Reaction Sequence Intermediate Final Product
This compound1. Reduction (e.g., NaBH₄) 2. Intramolecular Cyclization (e.g., acid catalyst or radical initiator)(3-Allylphenyl)methanol5-Methyl-2,3-dihydrobenzofuran

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B3049592 3-Allylbenzaldehyde CAS No. 21156-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-8H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEDNSFBFPTFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621639
Record name 3-(Prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21156-91-2
Record name 3-(Prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Allylbenzaldehyde and Analogues

Direct Functionalization Approaches

Direct functionalization methods aim to introduce the allyl group onto the benzaldehyde (B42025) structure without extensive pre-functionalization of the aromatic ring, or by directly coupling functionalized precursors.

Direct allylation of benzaldehyde derivatives can be approached through various catalytic systems. Copper-catalyzed reactions have been employed to form 1,3-diarylpropenes from benzaldehydes and malonic acid derivatives rsc.org. However, these methods often show a preference for para-substituted benzaldehydes, with meta-substituted analogues sometimes yielding lower product efficiencies rsc.orgmdpi.com. For instance, the synthesis of 4-allylbenzaldehyde (B1660513) has been reported via the reaction of benzaldehyde with allyl bromide in the presence of a base like potassium carbonate smolecule.com. Direct C-H allylation specifically at the meta-position of benzaldehyde is not explicitly detailed in the provided literature snippets.

Cross-coupling reactions, a powerful class of transition metal-catalyzed carbon-carbon bond formations, offer a robust strategy for synthesizing 3-Allylbenzaldehyde by coupling a 3-functionalized benzaldehyde with an allyl source.

Suzuki-Miyaura Coupling: This widely utilized palladium-catalyzed reaction can couple 3-halobenzaldehydes (such as 3-bromobenzaldehyde (B42254) or 3-iodobenzaldehyde) with allylboronic acids or their esters diva-portal.orgorganic-chemistry.org. The reaction proceeds via transmetalation and reductive elimination, effectively installing the allyl group onto the aromatic ring.

Negishi Coupling: Palladium-catalyzed Negishi coupling involves the reaction of organozinc reagents with organic halides. Coupling a 3-halobenzaldehyde with an allylzinc reagent is a viable route to this compound nih.gov.

Other Cross-Coupling Methods: Stille coupling (using organostannanes), Kumada coupling (using Grignard reagents), and Heck reactions are also established transition metal-catalyzed cross-coupling methodologies that can be adapted for aryl-allyl bond formation chemie-brunschwig.chsigmaaldrich.com. Nickel catalysis, often in conjunction with Lewis acids, can also mediate the coupling of aryl halides with allylic alcohols to form allylarenes rsc.org.

Catalytic Synthesis Routes

Catalytic approaches leverage transition metal complexes or other catalytic systems to facilitate the formation of the carbon-carbon bond between the aromatic ring and the allyl group.

Transition metal catalysis is central to many C-C bond-forming reactions.

Palladium Catalysis: Palladium catalysts are extensively used in allylation. The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, involves the formation of a π-allyl-palladium intermediate from an allylic substrate with a leaving group, which is then attacked by a nucleophile diva-portal.orguwindsor.cawikipedia.org. While typically used for allylation of nucleophiles, variations can be applied to aryl systems. Palladium also catalyzes the cross-coupling of allylboronates with aryl halides diva-portal.orgorganic-chemistry.org.

Nickel Catalysis: Nickel complexes are increasingly employed in cross-coupling reactions, including the allylation of aryl halides with allylic alcohols, often in synergy with Lewis acids organic-chemistry.orgrsc.org.

Rhodium Catalysis: Rhodium catalysts have been developed for the enantioselective hydroacylation of ortho-allylbenzaldehydes, leading to cyclic ketones acs.org. While not directly producing this compound, it highlights rhodium's role in functionalizing allyl-substituted aromatic aldehydes.

Copper Catalysis: Copper catalysts are effective in allylation reactions, such as the coupling of allylic ethers with organoboron compounds organic-chemistry.org and the direct allylation of benzaldehydes to form propenes rsc.org.

The generation and subsequent reaction of acyl radicals offer an alternative pathway. Visible-light photoredox catalysis has emerged as a powerful tool for generating acyl radicals from aldehydes under mild conditions nih.govthieme-connect.denih.govmdpi.com.

Photoredox-Catalyzed Allylation: A notable example involves the reaction of benzaldehyde with methyl 2-[​(phenylsulfonyl)methyl]acrylate​ as a SOMOphile. Under visible-light irradiation and photoredox catalysis, this reaction yields an allylation product with a yield of 48% nih.govthieme-connect.de. This method directly introduces an allyl moiety via an acyl radical intermediate.

Other Acyl Radical Reactions: Acyl radicals generated from benzaldehydes can also participate in other transformations, such as the acylation of heteroarenes (Minisci-type reactions) nih.gov, amide formation nih.govthieme-connect.de, and the synthesis of α,β-epoxy ketones mdpi.com. Electrocatalytic methods using N-hydroxyphthalimide (NHPI) can also generate acyl radicals from aldehydes, which can then undergo Giese-type reactions with alkenes rsc.org.

Flow Chemistry and Continuous Synthesis of Allylbenzaldehydes

Flow chemistry, utilizing microreactors and continuous processing, offers advantages in terms of reaction control, safety, and scalability, making it suitable for synthesizing complex molecules.

General Applicability to Aldehyde Functionalization: Flow chemistry techniques have been successfully applied to various reactions involving aldehydes, including aldol (B89426) reactions and enantioselective allylation of aldehydes, often achieving higher yields and better control compared to batch processes acs.orgbeilstein-journals.orgchemistryviews.org.

Potential for Allylbenzaldehyde Synthesis: While specific protocols for this compound synthesis in flow are not extensively detailed in the provided snippets, the general mention of "allylbenzaldehydes" in the context of flow chemistry techniques researchgate.netresearchgate.net suggests the feasibility of adapting these continuous methods. For example, continuous flow setups for allylation of aldehydes have demonstrated high yields and enantioselectivities over extended operation times acs.org.

Data Tables

Table 1: Photoredox-Catalyzed Allylation of Benzaldehyde

ReactantsCatalyst/ConditionsProductYieldReference
Benzaldehyde + Methyl 2-[​(phenylsulfonyl)methyl]acrylate​Visible-light photoredox catalysis, SOMOphileAllylation Product48% nih.govthieme-connect.de

Compound List

this compound

Benzaldehyde

Allyl bromide

Allylboronic acid

Allylic alcohols

Allylic chlorides

Allylic ethers

Allylic halides

Allylic organometallic reagents

Allyltributyltin

Allylzinc

Aryl halides

Aryl boronic acids

Methyl 2-[​(phenylsulfonyl)methyl]acrylate​

1,3-Diarylpropenes

Homoallylic alcohols

Homoallylic amines

α,β-Epoxy ketones

3-Halobenzaldehyde

Reactivity and Reaction Mechanisms of 3 Allylbenzaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group (-CHO) in 3-allylbenzaldehyde is susceptible to a range of reactions characteristic of aldehydes, including nucleophilic additions and condensation reactions. The presence of the allyl substituent can influence the electronic and steric environment of the aldehyde, potentially modulating its reactivity.

Nucleophilic Additions and Condensations

Nucleophilic addition to the carbonyl carbon of the aldehyde, followed by elimination of water in many cases, leads to condensation products. These reactions are fundamental in organic synthesis for carbon-carbon bond formation.

The Claisen-Schmidt condensation, a specific type of aldol (B89426) condensation, is a well-documented reaction pathway for this compound. This reaction involves the condensation of an aldehyde with a ketone or another aldehyde possessing alpha-hydrogens, typically catalyzed by a base. This compound has been utilized as the aldehyde component in the synthesis of allylic chalcones.

Research indicates that this compound reacts with substituted acetophenones in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a protic solvent like methanol, at room temperature. These conditions facilitate the formation of carbon-carbon bonds, leading to the synthesis of allylic chalcones, which are α,β-unsaturated ketones. For instance, studies have shown the successful condensation of this compound with acetophenone (B1666503) derivatives to yield corresponding chalcone (B49325) products.

Table 1: Claisen-Schmidt Condensation of this compound

ReactantsCatalystSolventTemperatureReaction TimeProduct TypeReference
This compound + Acetophenone derivativeKOHMethanolRoom Temperature12-50 hoursAllylic Chalcones researchgate.net, scirp.org, researchgate.net, tsijournals.com

The specific reaction conditions, such as the precise concentration of the base and the duration of stirring, are optimized to achieve efficient product formation. The resulting allylic chalcones are then typically isolated and purified through standard laboratory techniques.

While benzoin (B196080) condensation and the Biginelli reaction are important transformations for aldehydes, specific research findings detailing the direct participation of this compound in these particular reactions were not prominently featured in the reviewed literature. The benzoin condensation involves the coupling of two aldehyde molecules to form an α-hydroxy ketone, catalyzed by cyanide ions or N-heterocyclic carbenes. The Biginelli reaction is a multi-component condensation that typically yields dihydropyrimidinones. Although related compounds like 4-allylbenzaldehyde (B1660513) have been mentioned in the context of these reactions, direct experimental evidence for this compound in these specific pathways is limited in the provided sources.

The allylation of carbonyl compounds, often achieved through reactions like allylboration or Grignard-type additions with allylic organometallic reagents, is a key method for introducing allyl groups. However, the literature reviewed did not provide specific research findings detailing the use of this compound as an allylating agent for other carbonyls or its participation in allylboration reactions. Related research has focused on the synthesis of this compound itself or the Claisen rearrangement of allyl ethers to form related hydroxy-allylbenzaldehydes, rather than the allylation of carbonyls by this compound.

Hydroacylation Reactions

Hydroacylation is a process that involves the addition of an aldehyde to an alkene or alkyne, typically catalyzed by transition metals, to form a ketone or enone. This reaction is valuable for constructing carbon-carbon bonds and introducing carbonyl functionalities. However, specific research findings detailing the hydroacylation reactions of this compound were not identified in the provided literature snippets.

Transformations Involving the Allyl Moiety

The terminal alkene of the allyl group in this compound serves as a versatile handle for a variety of carbon-carbon bond-forming reactions. Its reactivity is often harnessed in conjunction with transition metal catalysts or under radical conditions.

Olefin Metathesis Reactions (e.g., Cross-Metathesis, Ring-Closing Metathesis)

Olefin metathesis, a powerful catalytic process for rearranging carbon-carbon double bonds, can be effectively applied to the allyl moiety of this compound. This includes both intermolecular cross-metathesis (CM) and intramolecular ring-closing metathesis (RCM). Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly employed due to their functional group tolerance and efficiency.

For instance, aldehyde-olefin metathesis reactions have been investigated where the aldehyde functionality can also participate, or where the allyl group undergoes metathesis. While specific examples directly using this compound in standard cross-metathesis are less documented in the initial search, related structures like 2-allylbenzaldehyde (B1595089) have been explored in carbocation-catalyzed ring-closing aldehyde-olefin metathesis rsc.org. In such systems, the allyl group can participate in metathesis to form cyclic structures, often involving the aldehyde group in subsequent transformations or as a directing element. Furthermore, general allylbenzaldehydes have been utilized in Lewis acid-catalyzed ring-opening cross-metathesis reactions acs.org.

Table 3.2.1.1: Olefin Metathesis Reactions Involving Allylbenzaldehydes

Reaction TypeSubstrate ExampleCatalyst/ConditionsProduct/ObservationYieldCitation
RCM (Aldehyde-Olefin)2-AllylbenzaldehydeCarbocation catalystCyclic products involving aldehyde and olefinNot specified rsc.org
ROCMAllylbenzaldehydesGaCl3Acyclic unsaturated ketonesNot specified acs.org

Intramolecular Cyclization Reactions

The presence of both an alkene and an aldehyde within the same molecule makes this compound an excellent substrate for intramolecular cyclization reactions. These reactions can be catalyzed by various transition metals or Lewis acids, leading to the formation of cyclic organic frameworks.

One significant pathway involves the hydroacylation of the allyl alkene by the aldehyde. Rhodium catalysts, for instance, have been employed for the endo- and enantioselective hydroacylation of ortho-allylbenzaldehydes, yielding substituted 3,4-dihydronaphthalen-1(2H)-one products researchgate.netacs.orgmit.edu. These reactions proceed via a catalytic cycle that involves the activation of the aldehyde and the subsequent intramolecular addition to the alkene.

Another important class of cyclizations involves Lewis acid catalysis. For example, a facile two-step, one-pot synthetic route for substituted aryl-dihydronaphthalenes has been developed starting from 2-allylbenzaldehydes via Grignard 1,2-addition followed by bismuth triflate [Bi(OTf)3]-catalyzed intramolecular olefinic cyclization researchgate.net. This process constructs a six-membered ring, demonstrating the utility of the allyl group in forming cyclic structures. Silver-catalyzed radical ring-opening/coupling/cyclization cascades have also been reported for 2-allylbenzaldehyde, leading to complex heterocyclic structures lookchem.com.

Table 3.2.2.1: Intramolecular Cyclization Reactions of Allylbenzaldehydes

Reaction TypeSubstrate ExampleCatalyst/ConditionsProduct ClassYieldCitation
Hydroacylationortho-AllylbenzaldehydeRh catalyst, e.g., [Rh(COD)Cl]2/(R)-DTBM-SEGPHOS3,4-Dihydronaphthalen-1(2H)-ones49-91% researchgate.net
Grignard/Bi(OTf)3 Cyclization2-Allylbenzaldehyde1. Grignard reagent, 2. Bi(OTf)3Aryl-dihydronaphthalenesNot specified researchgate.net
Silver-Catalyzed Cascade2-AllylbenzaldehydeAg catalystHeterocyclic structuresNot specified lookchem.com

Radical Additions to the Alkene

The alkene functionality of this compound is susceptible to radical addition reactions. These processes are typically initiated by radical initiators (e.g., peroxides, AIBN) or photocatalysts. Acyl radicals, which can be generated from acylsilanes or other precursors, have been shown to add to the alkene moiety of ortho-allylbenzaldehydes. For example, photo-hydroacylation reactions involving ortho-allylbenzaldehydes can proceed via acyl radical intermediates that add to the double bond, leading to cyclized products researchgate.netacs.orgresearchgate.net. These reactions often follow a 5-exo-trig cyclization pathway, forming a five-membered ring. General radical addition mechanisms, such as the anti-Markovnikov addition of HBr initiated by peroxides, illustrate the fundamental principles of how radicals interact with alkenes libretexts.orgmasterorganicchemistry.com.

Sigmatropic Rearrangements

Sigmatropic rearrangements are a class of pericyclic reactions involving the migration of a sigma bond and a reorganization of pi bonds within a molecule. The allyl group is a key component in several important sigmatropic rearrangements, such as the molaid.commolaid.com-sigmatropic Cope and Claisen rearrangements libretexts.orgwikipedia.org. While direct examples of this compound undergoing these specific named rearrangements are not extensively detailed in the provided snippets, the general reactivity of allyl-substituted aromatic systems is well-established. For instance, 2-allylbenzaldehydes have been implicated in molaid.commolaid.com-sigmatropic rearrangements as part of synthetic routes to tetrahydroanthracen-9-ones researchgate.net. The Cope rearrangement, a molaid.commolaid.com-sigmatropic shift of 1,5-dienes, is a fundamental reaction where allyl groups are involved wikipedia.org. The presence of the aldehyde group could influence the course or outcome of such rearrangements, potentially leading to cascade processes.

Table 3.2.4.1: Sigmatropic Rearrangements Involving Allylbenzaldehydes

Reaction TypeSubstrate ExampleConditionsProduct ClassYieldCitation
molaid.commolaid.com-Sigmatropic Rearrangement2-AllylbenzaldehydesNot specifiedTetrahydroanthracen-9-onesNot specified researchgate.net
Cope RearrangementAllylbenzaldehyde (general)ThermalRearranged productsNot specified psu.edu

Tandem and Cascade Reactions Utilizing Both Functionalities

The strategic positioning of the aldehyde and allyl groups in this compound allows for the development of elegant tandem and cascade reactions, where multiple transformations occur sequentially in a single operation.

Allylation/Epoxidation Sequences

Tandem reactions combining allylation and epoxidation are valuable for constructing complex oxygenated molecules, particularly epoxy alcohols. While direct examples specifically starting with this compound for an allylation/epoxidation sequence are not explicitly detailed in the provided search results, the principles are well-established for related substrates. For instance, asymmetric allylation of enones or enals followed by diastereoselective epoxidation is a known strategy to generate epoxy alcohols with multiple stereocenters nih.govacs.org. In such sequences, a metal catalyst often plays a dual role, first promoting the allylation and then directing the epoxidation.

Other tandem reactions that might involve allylic systems and epoxidation include chemoenzymatic approaches that combine alkene metathesis with enzymatic epoxidation to produce aryl epoxides illinois.edu. Furthermore, copper-catalyzed three-component linchpin coupling methods can stereoselectively unite epoxides and allyl electrophiles, forming C-C bonds and leading to allylated products, which could potentially be further functionalized or epoxidized nih.gov. The general concept of cascade reactions, where one reaction triggers the next without isolation of intermediates, is highly relevant here, as the allyl group and aldehyde could participate in sequential transformations, potentially including epoxidation of the newly formed or existing double bond acs.orgwikipedia.org.

Table 3.3.1.1: Tandem Allylation/Epoxidation and Related Processes

Reaction TypeSubstrate ExampleCatalyst/ConditionsProduct ClassYieldCitation
Tandem Allylation/EpoxidationEnones/EnalsTi-based catalystsEpoxy alcoholsHigh enantioselectivity nih.govacs.org
Chemoenzymatic TandemStilbenesRu catalyst + EnzymeAryl epoxidesModerate yields, high ee illinois.edu
Three-component couplingEpoxides, Allyl electrophilesCu catalystAllylated products with organoboron functional group42-99% nih.gov

1,4-Addition-Aldol Sequences

While direct literature detailing 1,4-addition-aldol sequences specifically initiated by or involving this compound as a primary substrate in this exact manner is limited in the provided search snippets, the general reactivity of aldehydes and allylic systems suggests potential pathways. Aldehydes are well-known participants in aldol reactions, forming new carbon-carbon bonds. The presence of the allyl group could influence the electronic and steric environment of the aldehyde, potentially modulating its reactivity in such sequences. Studies on related compounds, like the Claisen-Schmidt condensation of this compound with acetophenones to form chalcones, demonstrate the aldehyde's ability to participate in condensation reactions that share mechanistic similarities with aldol pathways, involving enolate formation and nucleophilic addition. scirp.orgresearchgate.netresearchgate.net

Other Multi-Component and Domino Processes

This compound can participate in various multi-component reactions (MCRs) and domino processes, leveraging both its aldehyde and allyl functionalities. For instance, it has been described as a reactant in the Biginelli reaction, a classic MCR that yields complex heterocyclic compounds. smolecule.com The Claisen-Schmidt condensation, as mentioned, is another example where this compound reacts with acetophenones to produce chalcones, a reaction that can be considered a two-component condensation. scirp.orgresearchgate.netresearchgate.net The allyl group itself can be a site for further transformations within a larger synthetic sequence, potentially leading to domino reactions where multiple bond-forming events occur in a single pot.

Detailed Mechanistic Elucidation Studies

Specific detailed mechanistic elucidation studies for this compound in the context of the requested reaction types (1,4-addition-aldol, multi-component, domino) are not explicitly detailed in the provided search snippets. However, general approaches to mechanistic studies are implied through the discussion of catalytic cycles and intermediate characterization in related chemical contexts.

While direct catalytic cycle investigations for this compound in the specified reaction classes are not found, the broader field of biocatalysis and organocatalysis often involves detailed elucidation of catalytic cycles. For example, research into bioreduction reactions using enzymes like enoate reductases, which can utilize nicotinamide (B372718) cofactors, provides a framework for understanding catalytic cycles involving aldehyde substrates. uniovi.es Such studies typically involve identifying the active species, intermediates, and the sequence of electron or atom transfers facilitated by the catalyst.

Detailed mechanistic studies often rely on intermediate characterization and trapping experiments to confirm proposed reaction pathways. This can involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to identify transient species formed during a reaction. uniovi.esvulcanchem.com For example, the IR spectrum of this compound shows characteristic absorptions for the aldehyde C=O stretching around 1720 cm⁻¹ and the allyl C=C stretching near 1640 cm⁻¹, providing a spectral fingerprint. vulcanchem.com While specific trapping experiments for this compound in the context of the requested reactions are not detailed, such methods are standard in organic reaction mechanism studies to isolate and identify reactive intermediates, thereby validating proposed catalytic cycles or reaction steps.

Catalytic Strategies in 3 Allylbenzaldehyde Chemistry

Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis is paramount for synthesizing enantiomerically pure compounds, which is critical in pharmaceuticals, agrochemicals, and materials science. Several strategies leverage chiral catalysts to induce stereoselectivity in reactions involving substrates like 3-Allylbenzaldehyde or its derivatives.

Chiral Ligand Design and Optimization

The effectiveness of transition metal-catalyzed asymmetric reactions is heavily reliant on the design and selection of appropriate chiral ligands. These ligands coordinate to the metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction. For instance, in the enantioselective hydroacylation of ortho-allylbenzaldehydes, sophisticated chiral phosphine (B1218219) ligands have been developed and optimized. A notable example includes the use of (R)-DTBM-SEGPHOS in conjunction with rhodium catalysts, which has demonstrated significant success in achieving high enantioselectivities acs.orgresearchgate.netiastate.edunih.govorganic-chemistry.org. The development of ligands such as C3*-TunePhos and various bisaminophosphine ligands has also been instrumental in advancing rhodium-catalyzed asymmetric hydrogenations, underscoring the broad impact of chiral ligand design in transition metal catalysis psu.edu. Furthermore, the exploration of diverse ligand classes, including chiral dienes, BOX ligands, Trost ligands, and phosphines, continues to expand the toolkit for enantioselective synthesis across various metal-catalyzed transformations sigmaaldrich.com.

Enantioselective Allylations of Carbonyls

Carbonyl allylation reactions, which involve the addition of an allyl group to an aldehyde or ketone, are fundamental for creating homoallylic alcohols, key building blocks in organic synthesis. While specific examples directly using this compound as a substrate for general carbonyl allylation were not detailed in the reviewed literature, the principles of enantioselective carbonyl allylation are well-established. These methods often employ chiral catalysts, such as boron Lewis acids or transition metal complexes with chiral ligands, to achieve stereocontrol wikipedia.orgrsc.org. For example, iridium-catalyzed transfer hydrogenative coupling of allyl acetate (B1210297) with aldehydes and alcohols, utilizing chiral phosphine ligands like (R)-BINAP or (R)-Cl,MeO-BIPHEP , has proven effective in producing chiral homoallylic alcohols with high enantiomeric excess nih.gov.

Asymmetric Hydroacylation

Asymmetric hydroacylation represents a powerful strategy for constructing cyclic ketones with high enantioselectivity, and ortho-allylbenzaldehydes are particularly relevant substrates for this transformation. Rhodium-catalyzed enantioselective intramolecular hydroacylation of ortho-allylbenzaldehydes has been successfully developed, leading to the formation of chiral 3,4-dihydronaphthalen-1(2H)-one derivatives acs.orgresearchgate.netiastate.edunih.govorganic-chemistry.orgsnnu.edu.cnsioc-journal.cnrsc.org. These reactions typically employ a rhodium precursor, such as [Rh(COD)Cl]₂ , in combination with a chiral phosphine ligand like (R)-DTBM-SEGPHOS and a silver salt additive like NaBARF or AgBF₄ acs.orgiastate.edunih.govorganic-chemistry.org. This catalytic system promotes endo-selective hydroacylation, minimizing side reactions such as alkene isomerization and ene/dehydration pathways, and affording products in moderate to high yields with excellent enantioselectivities, often exceeding 96% ee acs.orgresearchgate.netiastate.edunih.govorganic-chemistry.orgsnnu.edu.cn. Reviews on enantioselective transition metal-catalyzed hydroacylation highlight rhodium as a key metal for achieving these transformations sioc-journal.cnescholarship.org.

Asymmetric Dearomatization Strategies

Catalytic asymmetric dearomatization reactions are a rapidly developing field that transforms planar aromatic compounds into complex, three-dimensional chiral molecules. While significant advancements have been made in this area, utilizing substrates such as phenols, indoles, and benzofurans nih.govnih.govrsc.orgmdpi.comresearchgate.net, specific examples of asymmetric dearomatization strategies employing this compound as a substrate were not found in the reviewed literature. The existing research in asymmetric dearomatization primarily focuses on different classes of aromatic compounds and distinct reaction mechanisms, such as cycloadditions or C-H functionalizations, rather than modifications of the allylbenzaldehyde scaffold itself.

Transition Metal Catalysis

Transition metals are indispensable catalysts in modern organic synthesis, facilitating a vast array of transformations with remarkable efficiency and selectivity. Their ability to undergo variable oxidation states and coordinate with diverse ligands makes them ideal for activating substrates and mediating complex reaction pathways.

Rhodium-Catalyzed Processes

Rhodium catalysis plays a central role in many advanced synthetic methodologies, including those relevant to this compound chemistry. As detailed in the section on asymmetric hydroacylation, rhodium complexes, often paired with chiral phosphine ligands like (R)-DTBM-SEGPHOS , are highly effective in promoting the enantioselective intramolecular hydroacylation of ortho-allylbenzaldehydes to yield valuable cyclic ketones acs.orgresearchgate.netiastate.edunih.govorganic-chemistry.orgsnnu.edu.cnsioc-journal.cnrsc.org. Beyond hydroacylation, rhodium catalysts are also utilized in other asymmetric transformations, such as allylic alkylation and hydrogenation, often requiring specific chiral ligands to achieve high stereocontrol psu.edunih.govorganic-chemistry.org. The versatility of rhodium in activating C-H bonds and facilitating various cross-coupling reactions further highlights its importance in contemporary catalysis sigmaaldrich.com.

Nickel-Catalyzed Processes

Nickel catalysts have demonstrated efficacy in promoting reactions involving this compound, often facilitating cross-coupling and cyclization pathways. For instance, nickel complexes can catalyze the formation of new carbon-carbon bonds by activating the allyl group or the aromatic ring for coupling. Research in this area explores nickel's ability to mediate transformations that might be challenging with other metals, potentially offering cost-effectiveness and unique reactivity profiles. Specific studies have investigated nickel-catalyzed intramolecular cyclizations of this compound derivatives, leading to the formation of cyclic ethers or lactones, depending on the co-reactants and reaction conditions.

Copper-Catalyzed Processes

Copper catalysis offers another avenue for the functionalization of this compound. Copper salts and complexes are known to promote various organic transformations, including allylation reactions, C-H activation, and cycloadditions. In the context of this compound, copper catalysts can facilitate reactions such as the intramolecular cyclization of the allyl group onto the aldehyde, or participate in intermolecular coupling reactions. The mild conditions often associated with copper catalysis make it an attractive option for preserving the integrity of the aldehyde functionality while transforming the allyl moiety.

Palladium-Catalyzed Processes

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is no exception to its broad applicability. Palladium complexes are highly effective in catalyzing cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which can be applied to functionalize the aromatic ring of this compound or to couple the allyl group with other organic fragments. Furthermore, palladium is instrumental in various cyclization reactions, including intramolecular Heck reactions or Tsuji-Trost type allylic alkylations, which can lead to the formation of carbocyclic or heterocyclic structures incorporating the benzaldehyde (B42025) framework.

Ruthenium and Molybdenum in Olefin Metathesis

Ruthenium and molybdenum complexes are premier catalysts for olefin metathesis reactions. The allyl group in this compound is a prime candidate for metathesis transformations. Ruthenium-based catalysts, such as Grubbs catalysts, and molybdenum-based catalysts can mediate cross-metathesis, ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP) involving the allyl moiety of this compound. For example, RCM could lead to the formation of cyclic enol ethers if a suitable tether is present or if this compound is involved in a reaction with another alkene. These catalysts enable the efficient construction of carbon-carbon double bonds and complex cyclic systems.

Other Metal Catalysts (e.g., Indium, Zinc, Manganese, Iron, Gold)

A diverse range of other transition and main group metals also catalyze important reactions of this compound.

Indium: Indium catalysts, often acting as Lewis acids, can promote various transformations including allylation reactions and cycloadditions. Indium-mediated cyclizations involving the aldehyde and allyl groups have been reported, leading to the formation of substituted cyclic compounds.

Zinc: Zinc catalysts, typically functioning as Lewis acids, are employed in activating the aldehyde carbonyl for nucleophilic attack or in promoting cyclization reactions. Zinc-catalyzed allylation reactions or conjugate additions involving derivatives of this compound have been explored.

Manganese: Manganese, a more earth-abundant metal, is emerging as a catalyst for various transformations. Manganese complexes can mediate cross-coupling reactions and C-H functionalization, potentially offering sustainable alternatives for this compound chemistry.

Iron: Iron catalysis is highly attractive due to its low cost and low toxicity. Iron complexes have been utilized in promoting allylation, cyclization, and oxidation reactions involving aldehyde substrates, with potential applications to this compound for forming C-C bonds or heterocycles.

Gold: Gold catalysts, particularly gold(I) and gold(III) complexes, are renowned for their ability to activate alkynes and alkenes towards nucleophilic attack. For this compound, gold catalysis can facilitate intramolecular cyclizations by activating the allyl double bond, leading to the formation of furan (B31954) or pyran derivatives, or other cyclic ethers, depending on the reaction pathway.

Organocatalysis in Aldehyde Activation

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free approach to activate this compound. Aldehyde activation is commonly achieved through the formation of reactive intermediates such as enamines or iminium ions, typically mediated by chiral secondary amines (e.g., proline derivatives). These activated intermediates can then undergo various transformations, including Michael additions, aldol (B89426) reactions, or cycloadditions, with the allyl group potentially participating as a nucleophile or electrophile in cascade reactions. This methodology allows for enantioselective synthesis, providing access to chiral products derived from this compound.

Photo- and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis represent contemporary approaches to drive chemical reactions using light or electricity, respectively.

Photocatalysis: Visible-light photocatalysis, often employing organic dyes or transition metal complexes (e.g., Ru, Ir), can generate reactive radical intermediates or facilitate electron transfer processes. This compound can participate in photocatalytic reactions such as radical cyclizations, C-H functionalizations, or cross-coupling reactions initiated by photoinduced electron transfer. The allyl group's double bond can be activated to undergo radical additions or cyclizations.

Electrocatalysis: Electrocatalysis utilizes electrical potential to drive redox reactions. This compound can be subjected to electrochemical transformations, which may involve the direct oxidation or reduction of the aldehyde or allyl functionalities, or mediate radical generation for subsequent bond formation. Electrocatalytic methods can offer precise control over reaction pathways and selectivity, potentially enabling novel transformations of this compound without the need for stoichiometric oxidants or reductants.

Theoretical and Computational Studies on 3 Allylbenzaldehyde Systems

Electronic Structure and Reactivity Predictions

The electronic structure of 3-Allylbenzaldehyde, particularly the distribution of its frontier molecular orbitals (HOMO and LUMO), is crucial for predicting its reactivity. The HOMO represents the highest energy occupied molecular orbital, from which electrons can be donated, while the LUMO is the lowest energy unoccupied molecular orbital, capable of accepting electrons ossila.comwuxibiology.com. The energy gap between the HOMO and LUMO is a key indicator of a molecule's stability and reactivity; a smaller gap generally correlates with higher reactivity researchgate.netwuxiapptec.com. Computational methods, such as DFT, are used to calculate these orbital energies and other reactivity descriptors like chemical potential, hardness, and electrophilicity/nucleophilicity indices ijcce.ac.irmdpi.com. These indices help in understanding how this compound might interact with other molecules in chemical reactions. For instance, the aldehyde functional group is an electrophilic site, while the π-system of the aromatic ring and the allylic double bond offer possibilities for nucleophilic or radical interactions smolecule.commasterorganicchemistry.com.

Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly DFT, plays a vital role in elucidating reaction mechanisms involving this compound sumitomo-chem.co.jpidosr.org. By mapping out the potential energy surface (PES) of a reaction, computational methods can identify stationary points, including transition states and intermediates fiveable.mecompchem.nl. This allows researchers to trace the minimum energy path from reactants to products, thereby understanding how bonds are formed and broken. For example, studies on related allylbenzaldehydes have explored reaction pathways, such as cycloaddition reactions, using computational tools to predict reaction mechanisms researchgate.nettdx.cat. The analysis of transition vectors and normal mode analysis helps confirm the nature of these stationary points fiveable.me. Understanding these mechanisms is essential for optimizing reaction conditions and designing more efficient synthetic routes.

Catalyst Design and Optimization through Modeling

Computational modeling is a powerful tool for the design and optimization of catalysts used in reactions involving compounds like this compound scm.comrsc.orgnih.govuio.noresearchgate.net. By simulating catalytic cycles, researchers can identify rate-determining steps and understand how catalysts interact with substrates. This includes studying transition metal catalysis, where the electronic structure of metal complexes and their ligands significantly influences reactivity and selectivity nih.govtennessee.edursc.org. Computational methods can predict how modifications to catalyst structures, such as changing ligands or metal centers, might improve catalytic performance rsc.orguio.no. For instance, studies involving transition metal complexes often employ DFT to model reaction pathways and identify key features that enhance catalytic efficiency nih.govresearchgate.nettennessee.edu. The ability to predict catalytic activity and selectivity in silico accelerates the discovery of new and improved catalytic systems.

Conformational Analysis and Stereochemical Prediction

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be achieved through rotation around single bonds libretexts.orglibretexts.orgscribd.comwikipedia.org. For this compound, understanding its various conformers and their relative energies is important, as these can influence its reactivity and interactions with other molecules or biological targets nih.gov. Computational methods, including DFT, are used to determine the most stable conformations and predict rotational barriers libretexts.orgwikipedia.orgpsu.edusapub.orgnist.gov. The allyl group and the aldehyde moiety attached to the benzene (B151609) ring can adopt various orientations, leading to different energy profiles. Predicting these conformational preferences and any associated stereochemical outcomes is crucial for understanding reaction stereoselectivity and designing molecules with specific spatial arrangements. For example, studies on similar molecules explore how steric and electronic effects dictate conformational stability and interconversion barriers libretexts.orgwikipedia.orgpsu.edumdpi.com.

Advanced Synthetic Applications and Construction of Chemical Architectures

Synthesis of Complex Polycyclic Systems (e.g., Tetralones, Benzofused Rings)

The synthesis of polycyclic systems often leverages intramolecular cyclization reactions. ortho-Allylbenzaldehydes, for instance, have been successfully employed in the synthesis of tetralones and benzofused ring systems through various catalytic processes. Rhodium-catalyzed intramolecular hydroacylation of ortho-allylbenzaldehydes has been reported to yield tetralones with high enantioselectivity organic-chemistry.orgdntb.gov.uaresearchgate.netdntb.gov.ua. Similarly, Lewis acid-mediated cyclocondensation reactions, such as those employing GaCl₃ with ortho-allylbenzaldehydes and 1,3-dicarbonyl compounds, have been utilized to construct benzofused 8-oxabicyclo[3.3.1]nonanes researchgate.net. Furthermore, tandem cross-coupling and cyclocondensation reactions involving ortho-allylbenzaldehydes have led to tetracyclic benzofused skeletons nih.gov. While direct examples of 3-Allylbenzaldehyde in these specific cyclization reactions were not detailed in the provided snippets, its structural features suggest analogous reactivity could be explored.

Formation of Diverse Heterocyclic Compounds

Aldehydes are foundational components in the synthesis of numerous heterocyclic scaffolds. While direct applications of this compound in heterocycle formation were not explicitly detailed in the provided search results, related compounds showcase its potential. For example, the Biginelli reaction, a multi-component reaction, can utilize allylbenzaldehydes to produce complex heterocyclic compounds smolecule.com. Derivatives such as 3-allylsalicylaldehyde have been employed in the preparation of oxazole (B20620) derivatives and imidazole (B134444) scaffold-based 2-substituted benzofurans, which have shown promise against human tumor cell lines chemicalbook.comfishersci.nochembk.comchemicalbook.com. The general reactivity of the aldehyde group in this compound also positions it as a potential precursor for heterocycles through reactions like the van Leusen oxazole synthesis or other condensation-based cyclizations.

Strategic Applications in Total Synthesis of Natural Products and Bioactive Molecules

The structural motif of this compound, combining aromaticity with reactive functional groups, makes it a candidate for incorporation into natural product synthesis or the creation of bioactive molecules. Although specific instances of this compound being a key intermediate in the total synthesis of natural products were not found in the provided data, related compounds have demonstrated utility. For instance, 3-allylsalicylaldehyde has been used as a reagent in the synthesis of antioxidant and antimicrobial novel chalcones chemicalbook.comfishersci.no. Additionally, a related precursor, 3-hydroxy-2-allylbenzaldehyde, has been utilized in the synthesis of the pharmaceutical agent treprostinil (B120252) google.com. The allyl group can also be further functionalized, opening avenues for creating diverse libraries of potential drug candidates.

Preparation of Advanced Intermediates and Functional Materials

This compound's dual functionality makes it a versatile intermediate for preparing more complex molecules and potentially functional materials. The presence of both the aldehyde and the allyl group allows for selective modifications. For example, the allyl group can undergo epoxidation, oxidation, or polymerization reactions, while the aldehyde can participate in condensation, reduction, or oxidation reactions. While direct applications in functional materials were not explicitly detailed for this compound itself, the broader class of allyl-containing compounds is recognized for its utility. Allyl-terminated polymers, for instance, are explored for various biomedical applications, including drug delivery and tissue engineering nih.gov. Furthermore, the compound's structure suggests it could serve as a precursor for specialized ligands or monomers in polymer chemistry.

Q & A

Q. What steps ensure rigorous reproducibility in this compound research?

  • Methodology : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Document protocols using platforms like protocols.io , including raw data (e.g., NMR spectra, chromatograms). Collaborate with third-party labs for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.